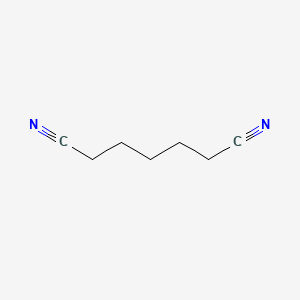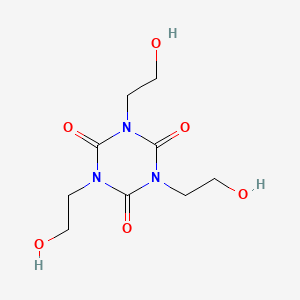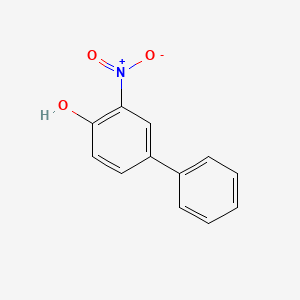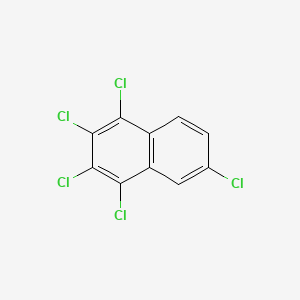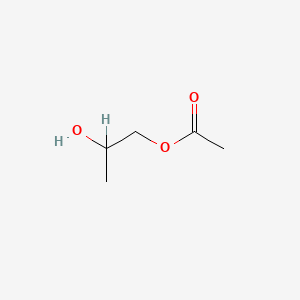
2-ヒドロキシプロピルアセテート
説明
1,2-Propanediol, 1-acetate is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Propanediol, 1-acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87502. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Propanediol, 1-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediol, 1-acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
セルロースの改質
2-ヒドロキシプロピルアセテートは、セルロースの改質に使用されます。 これは、置換度(DS)が0.32〜0.67の範囲の3-アリルオキシ-2-ヒドロキシプロピルセルロース(AHPセルロース)を製造するために使用されます 。 この改変されたセルロースは、制御が強化され、物理的特性が向上しているため、持続可能な技術の可能性を広げています 。
ポリマー生産
この化合物は、合成ポリマーの製造において重要な役割を果たします。 ポリマー製造の進歩により、より精密な制御が可能になり、機能性セルロースを作成できます 。
セルロースのグリーン処理
2-ヒドロキシプロピルアセテートは、自然界で最も豊富な再生可能物質であるセルロースのグリーン処理に関与しています。 セルロースグリーン処理の開発は、持続可能性と環境保護に不可欠です 。
薬物送達の沈殿防止
薬物送達分野では、2-ヒドロキシプロピルアセテートは、沈殿を抑制するのに効果的なヒドロキシプロピルメチルセルロースアセテートサクシネート(HPMCAS)の製剤に使用されます 。
不溶性薬物の溶解度向上
2-ヒドロキシプロピルアセテートを含むHPMCASは、両親媒性です。 ポリマーの疎水性領域は、不溶性薬物化合物と相互作用しますが、水性環境では、親水性部分はこれらの構造が安定なコロイドとして残ることを可能にします 。
フレキシブルバッテリーでの使用
2-ヒドロキシプロピルアセテートは、フレキシブルZn-空気電池の製造に使用されます。 2-ヒドロキシプロピルアセテートを含むQMCC添加アルカリ固体ポリエレクトライト膜は、これらの電池の導電率と引張強度を高めます 。
作用機序
Target of Action
This compound is a derivative of acetic acid and propylene glycol, and it may interact with biological systems in a manner similar to these parent compounds .
Mode of Action
It’s been associated with causing dermatitis as well as hives in humans .
Biochemical Pathways
It’s worth noting that propylene glycol, a related compound, is metabolized in the body into pyruvic acid, acetic acid, and lactic acid, which are all part of the citric acid cycle, a key metabolic pathway .
Pharmacokinetics
Related compounds such as propylene glycol are rapidly absorbed when ingested, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Related compounds such as propylene glycol can cause skin irritation and have been associated with allergic reactions .
Action Environment
The action, efficacy, and stability of 2-hydroxypropyl acetate can be influenced by various environmental factors. For instance, temperature and pH may affect its stability, while factors such as the presence of other substances can influence its action and efficacy .
生化学分析
Cellular Effects
1,2-Propanediol, 1-acetate has notable effects on various types of cells and cellular processes. In microbial cells, it influences cell function by modulating metabolic pathways and energy production. The compound can affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, in Escherichia coli , the presence of 1,2-propanediol, 1-acetate can enhance the production of reduced chemicals under microaerobic conditions, thereby impacting the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of 1,2-Propanediol, 1-acetate involves its interactions with specific biomolecules. The compound binds to alcohol dehydrogenase , facilitating the oxidation process. This interaction leads to the production of acetaldehyde and propylene glycol, which are further metabolized in the cell. Additionally, 1,2-Propanediol, 1-acetate can inhibit certain enzymes, such as acetyl-CoA synthetase , thereby affecting the acetylation process and altering metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Propanediol, 1-acetate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,2-Propanediol, 1-acetate is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical properties. Long-term exposure to 1,2-Propanediol, 1-acetate can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,2-Propanediol, 1-acetate vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and energy production. At high doses, it may exhibit toxic or adverse effects, such as inhibition of enzyme activity and disruption of cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which 1,2-Propanediol, 1-acetate exerts its beneficial effects without causing toxicity .
Metabolic Pathways
1,2-Propanediol, 1-acetate is involved in several metabolic pathways, including the glycolytic pathway and the tricarboxylic acid (TCA) cycle. The compound interacts with enzymes such as alcohol dehydrogenase and acetyltransferases , facilitating the conversion of 1,2-propanediol to its acetate form. These interactions are crucial for maintaining metabolic flux and regulating metabolite levels in the cell .
Transport and Distribution
The transport and distribution of 1,2-Propanediol, 1-acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via facilitated diffusion or active transport mechanisms. Once inside the cell, 1,2-Propanediol, 1-acetate can localize to specific compartments, such as the cytoplasm or mitochondria, where it exerts its biochemical effects .
Subcellular Localization
1,2-Propanediol, 1-acetate exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. This localization is crucial for its role in metabolic pathways and its interactions with enzymes and other biomolecules .
特性
IUPAC Name |
2-hydroxypropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(6)3-8-5(2)7/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPFYBPQAPISCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90892234 | |
| Record name | 2-Hydroxypropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-69-0, 1331-12-0 | |
| Record name | 1,2-Propanediol, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetoxy-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediol, monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylene glycol 1-acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxypropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Propanediol, 1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ACETOXY-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/359T9N1SED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






